3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
Description
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS: 1225764-58-8) is a sulfamoyl-substituted benzoic acid derivative with the molecular formula C₁₁H₁₃NO₄S . Its structure features a benzoic acid core substituted at the 3-position with a methyl(allyl)sulfamoyl group. The compound’s SMILES notation is CN(CC=C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O, and its InChIKey is RVPFXVZBGPTHSM-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-[methyl(prop-2-enyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-7-12(2)17(15,16)10-6-4-5-9(8-10)11(13)14/h3-6,8H,1,7H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPFXVZBGPTHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide compounds. One common method includes the reaction of 3-aminobenzoic acid with methyl(prop-2-en-1-yl)sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The activity and properties of sulfamoyl benzoic acids are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Findings
Sulfamoyl vs. Sulfur Substitution : Replacing sulfur with a sulfamoyl group (as in compound 4, ) enhances binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol) due to additional hydrogen-bonding interactions with target proteins .
Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., ) improve metabolic stability and target affinity but may reduce aqueous solubility .
Biological Activity
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₁H₁₃N₁O₄S
- SMILES Notation : CN(C=C)S(=O)(=O)C1=CC=CC=C1C(=O)O
This structure includes a sulfamoyl group, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their activity. The benzoic acid moiety may also participate in binding interactions that contribute to the compound’s overall effects on biological systems .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The sulfamoyl group is associated with antibacterial properties, particularly through the inhibition of bacterial folic acid synthesis . Preliminary studies suggest that it may be effective against various pathogens.
- Antioxidant Properties : Compounds containing similar structures have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
In Vitro Studies
A study evaluating the effects of this compound on human foreskin fibroblasts demonstrated significant activation of proteasomal and cathepsin activities, suggesting its role in protein degradation pathways .
| Compound | Concentration (μg/mL) | Proteasome Activity (%) | Cathepsin B Activation (%) |
|---|---|---|---|
| This compound | 10 | 467.3 ± 3.9 | Significant |
Structure-Activity Relationship (SAR)
A systematic SAR study indicated that modifications to the sulfamoyl and benzoic acid moieties can enhance bioactivity. For instance, derivatives with additional methyl or halogen substituents showed increased potency against specific targets .
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
